molecular formula C25H21N3O5S B2933331 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 399000-32-9

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2933331
CAS No.: 399000-32-9
M. Wt: 475.52
InChI Key: QMHMIZKZAMHGJU-UHFFFAOYSA-N
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Description

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various fields. The compound features a benzofuran core linked to a quinoline sulfonamide moiety, suggesting it may exhibit diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Initial Synthesis::
    • Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline via hydrogenation of quinoline in the presence of a palladium-on-carbon catalyst under high pressure.

    • Step 2: The 3,4-dihydroquinoline is then reacted with chlorosulfonic acid to yield 3,4-dihydroquinolin-1-sulfonyl chloride.

    • Step 3: This sulfonyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base, such as triethylamine, to form the sulfonyl-benzamide intermediate.

    • Step 4: Finally, this intermediate undergoes a condensation reaction with 2-carboxybenzofuran under mild heating to produce 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide.

Industrial Production Methods::
  • The industrial synthesis follows the same basic steps but employs larger-scale equipment and optimized conditions for better yield and purity. Continuous flow reactors and automated purification systems are commonly used to streamline the process.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation::
    • The benzofuran and quinoline rings can undergo oxidation reactions, typically catalyzed by agents like potassium permanganate or chromium trioxide, producing quinone derivatives.

  • Reduction::
    • Reduction reactions, especially using hydrogenation catalysts, can reduce nitro or carbonyl groups in the compound to amines or alcohols.

  • Substitution::
    • Electrophilic aromatic substitution can occur at the benzofuran and benzamide rings, allowing introduction of various substituents like halogens or nitro groups.

Common Reagents and Conditions::
  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products::
  • Oxidation of the compound generally yields quinone derivatives.

  • Reduction results in amine or alcohol derivatives.

  • Substitution reactions introduce halogenated or nitro compounds.

Scientific Research Applications

Chemistry::

  • The compound serves as a model molecule in studying sulfonyl and benzofuran chemistry due to its unique structural properties.

Biology::
Medicine::
  • Potential pharmaceutical applications include investigations as enzyme inhibitors or modulators, given the bioactive nature of sulfonyl and benzofuran-containing compounds.

Industry::
  • Industrial applications could involve its use in materials science for developing specialized polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways::

  • The mechanism of action of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is primarily determined by its interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group often acts as a key functional group in binding to the active site of enzymes, while the benzofuran moiety may contribute to the compound's overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds::

  • 4-((4-oxo-2-thioxo-1,3-thiazolidin-3-yl)amino)benzenesulfonamide::
    • Unlike the compound , this molecule features a thiazolidine ring instead of quinoline, which impacts its biological activity.

  • 3-(4-((2-oxo-2H-chromen-4-yl)amino)benzenesulfonamide::
    • This compound contains a chromen-4-yl group rather than a benzofuran, altering its interaction with biological targets.

  • N-(2-benzofuranylcarbonyl)-N'-(4-sulfamoylphenyl)thiourea::
    • This compound includes a thiourea linkage, which differentiates its chemical behavior and applications.

Unique Properties

  • The combination of the sulfonyl-quinoline structure with the benzofuran core makes 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide unique compared to the similar compounds listed. Its distinct structural attributes may confer unique reactivity and biological activity, particularly in the context of its use in scientific research and potential therapeutic applications.

Biological Activity

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which combines a benzamide backbone with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders.

Chemical Structure

The molecular formula of the compound is C22H20N4O6SC_{22}H_{20}N_{4}O_{6}S, with a molecular weight of approximately 444.55 g/mol. The structure features a benzofuran moiety, a sulfonamide group, and a dihydroquinoline unit, which may contribute to its diverse pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have been shown to inhibit RET kinase activity, which is crucial for certain cancers. In vitro assays demonstrated that these compounds can reduce cell proliferation driven by RET mutations, indicating their potential as targeted therapies in oncology .

Hypolipidemic Effects

The compound has also been evaluated for its hypolipidemic properties. In animal models, compounds structurally related to this benzofuran derivative have been shown to significantly lower triglyceride levels and increase HDL cholesterol levels when administered at specific dosages . This suggests a potential role in managing metabolic disorders such as hyperlipidemia.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) has been proposed as a mechanism through which some related compounds exert their effects on cellular metabolism and growth .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Compounds similar to the target compound inhibited RET kinase activity, reducing cell proliferation in cancer models .
Hypolipidemic Activity Demonstrated significant reductions in plasma triglycerides and increases in HDL levels in hyperlipidemic rat models .
Mechanistic Insights Inhibition of NADK was identified as a novel approach to downregulate DHFR, impacting cell growth .

Properties

IUPAC Name

3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHMIZKZAMHGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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